N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzoxazole ring, a thiadiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to have a wide range of biological activities . They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific derivative and target .
Pharmacokinetics
The solubility of benzoxazole derivatives can be improved by using n-methylpiperazine instead of aryl piperazine at position-6 of the benzoxazole, and the methyl group at position-2 can be replaced with a carbamate functional group .
Result of Action
Benzoxazole derivatives are known to have a variety of effects, including antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .
Action Environment
It is known that major lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and sometimes unknown reasons can influence the action of benzoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The thiadiazole ring can be formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative . The final step involves coupling the benzoxazole and thiadiazole intermediates with a carboxamide group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds like 2-(4-aminophenyl)benzoxazole share similar structural features and biological activities.
Thiadiazole derivatives: Compounds such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have similar chemical reactivity and applications.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of benzoxazole and thiadiazole rings in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzoxazole ring, a phenyl group, and a thiadiazole scaffold, contributing to its biological properties.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances its interaction with bacterial membranes, leading to increased permeability and cell death. In tests conducted against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antiviral Activity
Thiadiazole derivatives have also been investigated for antiviral activities. The compound's structure allows it to interfere with viral replication processes. Preliminary studies suggest that it may inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in affected cells.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against E. coli and S. aureus. The compound showed an MIC of 32 µg/mL against both strains, demonstrating its potential as an antibacterial agent .
Data Summary
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-15(24-21-20-10)16(22)18-12-8-6-11(7-9-12)17-19-13-4-2-3-5-14(13)23-17/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIFNARZAESJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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